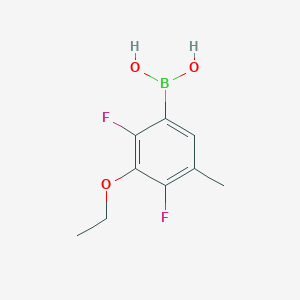

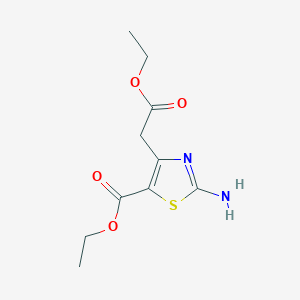

![molecular formula C14H10ClFN2O2S2 B2365873 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-00-5](/img/structure/B2365873.png)

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazines . Thiadiazines are heterocyclic compounds that have been found in a variety of natural products and medicinal agents . They are known for their broad and potent activity, making them pharmacologically significant .

Synthesis Analysis

The synthesis of thiadiazine derivatives has been reported in the literature . For instance, 4-N-substituted and -unsubstituted 3-alkyl- and 3-(alkylamino)-4H-pyrido-1,2,4-thiadiazine 1,1-dioxides were synthesized and tested . Another method involves the oxidative C−H functionalization of aryl-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide with vinylene carbonate to afford angularly fused heterocycles .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazine; and 1,3,4-thiadiazine .Chemical Reactions Analysis

Thiadiazine derivatives have been found to exhibit a broad spectrum of pharmacological activities . For example, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, and all compounds were evaluated against the urease enzyme .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as 7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide:

Anticancer Activity

Research has shown that benzothiadiazine derivatives, including 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, exhibit significant anticancer properties. These compounds have been found to inhibit the growth of various cancer cell lines, including renal and non-small cell lung cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

Antitubercular Agents

This compound has demonstrated potential as an antitubercular agent. Benzothiadiazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown promising results, inhibiting the growth of the bacteria and offering a potential pathway for new tuberculosis treatments .

Antimicrobial Activity

Benzothiadiazine derivatives are known for their broad-spectrum antimicrobial activity. They have been effective against a variety of bacterial and fungal strains. This includes activity against common pathogens, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. Notably, benzothiadiazine derivatives can inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These inhibitory properties make them useful in treating diseases where these enzymes play a critical role, such as gout, hepatitis C, and diabetic complications.

Cardiovascular Applications

Benzothiadiazine derivatives have been used in cardiovascular research due to their effects on blood pressure and heart function. They act as diuretics and antihypertensive agents, helping to manage conditions like hypertension and heart failure . Their ability to open ATP-sensitive potassium channels also contributes to their cardiovascular benefits.

Antidiabetic Properties

Some benzothiadiazine derivatives have shown potential in managing diabetes. They act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . By inhibiting this enzyme, these compounds can help prevent or reduce the severity of complications such as diabetic neuropathy and retinopathy.

Antioxidant Activity

Research has indicated that benzothiadiazine derivatives possess antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues . This makes them valuable in the development of treatments for diseases where oxidative stress is a contributing factor.

Antiviral Applications

Benzothiadiazine derivatives have also been explored for their antiviral properties. They have shown activity against various viruses, including hepatitis C virus (HCV). By inhibiting viral enzymes or interfering with viral replication, these compounds offer a potential pathway for developing new antiviral therapies .

Propiedades

IUPAC Name |

7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-10-3-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZGULNKBGCPIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)